molecular formula C10H11NO2 B1627507 1-(6-Hydroxyindolin-1-YL)ethanone CAS No. 4770-34-7

1-(6-Hydroxyindolin-1-YL)ethanone

Cat. No.: B1627507
CAS No.: 4770-34-7
M. Wt: 177.2 g/mol
InChI Key: PTYHKNCEOYQXTD-UHFFFAOYSA-N
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Description

1-(6-Hydroxyindolin-1-YL)ethanone, also known as 1-acetyl-6-hydroxy-2,3-dihydroindole or 6-Hydroxy-1-acetyl-indolin, is a chemical compound with the molecular formula C10H11NO2 . It is used for industrial and scientific research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H11NO2/c1-7(12)11-5-4-8-6-9(13)2-3-10(8)11/h2-3,6,13H,4-5H2,1H3 .

Safety and Hazards

Safety data sheets indicate that in case of exposure, move the victim into fresh air, give artificial respiration if not breathing, and consult a doctor immediately . If the compound comes into contact with skin or eyes, it should be washed off with soap and plenty of water, and a doctor should be consulted . In case of ingestion, rinse the mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

Properties

IUPAC Name

1-(6-hydroxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7(12)11-5-4-8-2-3-9(13)6-10(8)11/h2-3,6,13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYHKNCEOYQXTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595640
Record name 1-(6-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-34-7
Record name 1-(6-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-acetyl-6-aminoindoline (D62, 12 g, 0.068 mol) in concentrated sulfuric acid (9 ml) and water (137 ml) was cooled to 0° C. and diazotised by the dropwise addition of sodium nitrite (4.8 g) in water (34 ml), maintaining the temperature at below 5° C. After 0.5 h, the reaction mixture was added to a boiling stirred solution of copper (II) sulfate (69 g) in water (120 ml). After evolution of nitrogen had ceased, the mixture was cooled, and the precipitate collected by filtration, washed with water, then dried. The compound was purified by column chromatography of its 0-acetyl derivative, then hydrolysed with aqueous NaOH at 20° C. over 18 hrs to afford the title compound as a grey solid (2.6 g, 22%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
137 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
69 g
Type
catalyst
Reaction Step Three
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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